5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid
Overview
Description
5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H8ClN3O3 and a molecular weight of 253.64 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClN3O3/c11-7-5-13-10(14-8(7)9(15)16)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H,15,16)(H,12,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Cocrystal Design and Characterization
- Researchers have designed cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, including analogs of 5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid. These cocrystals have been characterized using single-crystal X-ray diffraction, demonstrating the potential of the pyrimidine unit in forming hydrogen bonds and creating diverse supramolecular structures (Rajam et al., 2018).
Synthesis of Esters and Salts
- The synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, related to the query compound, has been explored. These have been synthesized as hydrochlorides and other salts, showing the versatility of pyrimidine-4-carboxylic acids in forming various chemical derivatives (Grant et al., 1956).
Metal-Bearing Pyrimidines
- Research into 5-pyrimidyllithium species shows stability when flanked by electron-withdrawing substituents, leading to the production of 5-carboxylic acids from related compounds. This highlights the chemical behavior of substituted pyrimidines under certain conditions (Schlosser et al., 2006).
Pharmacological Applications
- The synthesis and evaluation of ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate derivatives, closely related to the queried compound, have been conducted. These derivatives were analyzed for antibacterial, antifungal, and anti-inflammatory activities, indicating the potential pharmacological applications of such compounds (A.S.Dongarwar et al., 2011).
Fungicidal Properties
- Derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, synthesized from related compounds, have shown fungicidal properties. This suggests potential agricultural or pharmaceutical applications for such derivatives (Тумкявичюс et al., 2013).
Cation Tautomerism and Molecular Recognition
- Studies on different forms of salts involving 4-amino-5-chloro-2,6-dimethylpyrimidinium and related compounds have provided insights into cation tautomerism, molecular recognition, and hydrogen bonding, crucial for understanding drug-target interactions (Rajam et al., 2017).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-chloro-2-(furan-2-ylmethylamino)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c11-7-5-13-10(14-8(7)9(15)16)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGSTMMHDNRYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176364 | |
Record name | 5-Chloro-2-[(2-furanylmethyl)amino]-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-09-3 | |
Record name | 5-Chloro-2-[(2-furanylmethyl)amino]-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-[(2-furanylmethyl)amino]-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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